molecular formula C40H50F6N14O6 B1667791 Brilacidin CAS No. 1224095-98-0

Brilacidin

Cat. No. B1667791
M. Wt: 936.9 g/mol
InChI Key: QPDYBCZNGUJZDK-DNQXCXABSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brilacidin is a synthetic, non-peptidic, small molecule mimetic of defensin, a type of host defense proteins/peptides (HDPs) or antimicrobial peptides (AMPs), with potential antibacterial and antiviral activities . It is currently under investigation for the supportive care of Mucositis, Stomatitis, Mouth Diseases, and Head and Neck Neoplasms .


Molecular Structure Analysis

Brilacidin has a molecular formula of C40H50F6N14O6 and a molecular weight of 936.9 g/mol . The IUPAC name for Brilacidin is 4-N,6-N-bis[3-[5-(diaminomethylideneamino)pentanoylamino]-2-[(3R)-pyrrolidin-3-yl]oxy-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide .


Physical And Chemical Properties Analysis

Brilacidin has a molecular formula of C40H50F6N14O6 and a molecular weight of 936.9 g/mol . More specific physical and chemical properties are not detailed in the retrieved sources.

Scientific Research Applications

Antibacterial Activity

Brilacidin (PMX30063) has demonstrated potent bactericidal activity against various drug-resistant and -susceptible strains of Gram-negative and Gram-positive pathogens. A study by Mensa et al. (2014) compared brilacidin's effects to those of daptomycin and the antimicrobial peptide LL37 on Staphylococcus aureus. Brilacidin caused significant membrane depolarization in S. aureus, comparable to daptomycin, and induced a transcriptional response that mostly affected cell wall and membrane functions. The study also noted that brilacidin triggered upregulation of chaperones and proteases, indicating cytoplasmic protein misfolding stress as a contributor to its mechanism of action (Mensa, Howell, Scott, & DeGrado, 2014).

Antiviral Activity Against Coronaviruses

Hu et al. (2022) reported that brilacidin, mimicking host defense peptides (HDPs), displayed broad-spectrum antiviral activity against several human coronaviruses, including SARS-CoV-2. The study discovered brilacidin's dual mechanism: inactivating the virus and targeting heparan sulfate proteoglycans on the host cell surface. It significantly inhibited the entry of SARS-CoV-2 pseudovirus into various cell lines, showcasing its potential as a broad-spectrum antiviral agent for coronaviruses (Hu, Jo, DeGrado, & Wang, 2022).

Use in Oral Rinse for Antimicrobial Activity

An oral rinse containing brilacidin has shown promise as an antimicrobial and anti-mucositic agent. By mimicking defensin, a human host defense protein, brilacidin binds to and disrupts bacterial cell membranes, leading to bacterial cell lysis. This highlights its potential utility in preventing or treating radiation-induced mucositis, a significant complication for cancer patients undergoing radiotherapy (Definitions, 2020).

Ocular Anti-infective Potential

A study by Kowalski et al. (2016) evaluated brilacidin as an ocular anti-infective. They found that brilacidin showed gram-positive in vitro activity and was minimally irritating to the eye. In a MRSA keratitis model, brilacidin was as efficacious as vancomycin when the corneal epithelium was removed, suggesting its potential as a treatment option in ocular infections (Kowalski, Romanowski, Yates, & Mah, 2016).

Potential in Therapeutics and Antimicrobial Treatments

Zasloff (2016) discussed the potential of antimicrobial peptides like brilacidin in therapeutics. Due to their role in innate immunity and lower likelihood of resistance compared to conventional antibiotics, compounds like brilacidin are seen as promising candidates for new therapeutics. Their unique mechanisms of action and ability to target multiple pathogens make them valuable in the fight against drug-resistant bacteria (Zasloff, 2016).

properties

IUPAC Name

4-N,6-N-bis[3-[5-(diaminomethylideneamino)pentanoylamino]-2-[(3R)-pyrrolidin-3-yl]oxy-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50F6N14O6/c41-39(42,43)21-13-25(57-31(61)5-1-3-9-53-37(47)48)33(65-23-7-11-51-18-23)27(15-21)59-35(63)29-17-30(56-20-55-29)36(64)60-28-16-22(40(44,45)46)14-26(34(28)66-24-8-12-52-19-24)58-32(62)6-2-4-10-54-38(49)50/h13-17,20,23-24,51-52H,1-12,18-19H2,(H,57,61)(H,58,62)(H,59,63)(H,60,64)(H4,47,48,53)(H4,49,50,54)/t23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDYBCZNGUJZDK-DNQXCXABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4OC5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4O[C@@H]5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50F6N14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153594
Record name Brilacidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

936.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brilacidin

CAS RN

1224095-98-0
Record name N4,N6-Bis[3-[[5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]-2-[(3R)-3-pyrrolidinyloxy]-5-(trifluoromethyl)phenyl]-4,6-pyrimidinedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1224095-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brilacidin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224095980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brilacidin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12997
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brilacidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRILACIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1679X069H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brilacidin
Reactant of Route 2
Brilacidin
Reactant of Route 3
Brilacidin
Reactant of Route 4
Brilacidin
Reactant of Route 5
Brilacidin
Reactant of Route 6
Reactant of Route 6
Brilacidin

Citations

For This Compound
642
Citations
B Mensa, GL Howell, R Scott… - Antimicrobial agents and …, 2014 - Am Soc Microbiol
… In this study, we demonstrate that brilacidin causes … that the global response to brilacidin treatment is well correlated … chaperones and proteases by brilacidin and daptomycin indicates …
Number of citations: 188 journals.asm.org
RP Kowalski, EG Romanowski, KA Yates… - Journal of Ocular …, 2016 - liebertpub.com
… The results of the Draize testing demonstrating the maximum mean total scores (MMTS) of rabbit eyes treated with several concentrations of brilacidin (BRI) and its vehicle Tris-buffered …
Number of citations: 66 www.liebertpub.com
A Bakovic, K Risner, N Bhalla, F Alem, TL Chang… - Viruses, 2021 - mdpi.com
… the impact of brilacidin on viral entry and its disruption of viral integrity. Brilacidin demonstrated … Collectively, our data demonstrate that brilacidin exerts potent inhibition of SARS-CoV-2 …
Number of citations: 33 www.mdpi.com
A Bakovic, K Risner, N Bhalla, F Alem, TL Chang… - bioRxiv, 2020 - biorxiv.org
… In this manuscript, we describe the potent antiviral activity exerted by brilacidin—a de novo … that brilacidin exerts potent inhibition of SARS-CoV-2 and thus supports brilacidin as a …
Number of citations: 14 www.biorxiv.org
Y Hu, H Jo, WF DeGrado, J Wang - Journal of medical virology, 2022 - Wiley Online Library
… of brilacidin by targeting heparan sulfate proteoglycans (HSPGs) on the host cell surface. Brilacidin, but not acetyl brilacidin… , abolishes the inhibitory activity of brilacidin on SARS-CoV-2 …
Number of citations: 19 onlinelibrary.wiley.com
C Xu, A Wang, W Honnen, A Pinter, WK Weston… - EC …, 2022 - ncbi.nlm.nih.gov
Brilacidin (PMX-30063), a non-peptide defensin-mimetic small molecule, inhibits SARS-CoV-2 viral infection but the anti-viral mechanism is not defined. Here we determined its effect …
Number of citations: 7 www.ncbi.nlm.nih.gov
M Wang, T Odom, J Cai - Expert Opinion on Therapeutic Patents, 2020 - Taylor & Francis
… , which shows that Brilacidin has a high potential for preventative treatment, as evidenced by a clear reduction of Severe Oral Mucositis among patients on Brilacidin when compared to …
Number of citations: 6 www.tandfonline.com
M Smith - 2023 - 129.174.21.13
… Based on Brilacidin’s mode of action against SARSCoV-2, the efficacy studies for this thesis … the assumption Brilacidin will have a similar effect on viral integrity and entry. Brilacidin is a …
Number of citations: 3 129.174.21.13
TF Dos Reis, PA de Castro, RW Bastos… - Nature …, 2023 - nature.com
… Here, we identify the host defense peptide mimetic, brilacidin (BRI) as a synergizer with caspofungin (CAS) against CAS-sensitive and CAS-resistant isolates of Aspergillus fumigatus …
Number of citations: 7 www.nature.com
SM Bhavnani, JP Hammel, A Forrest, SA Van Wart… - ipharminc.com
Objectives: Brilacidin (BRI) is a synthetic molecule of a novel class of agents that demonstrates potent antimicrobial activity against Gram-positive organisms, including methicillin-…
Number of citations: 2 www.ipharminc.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.